molecular formula C7H13N3O2S B15056072 1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine

Cat. No.: B15056072
M. Wt: 203.26 g/mol
InChI Key: ZCQAPKQIACWOTN-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine is an organic compound with a complex structure It is characterized by the presence of an imidazole ring substituted with dimethyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives followed by sulfonation. The reaction conditions often require the use of strong bases and sulfonating agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various sulfone and amine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-4-(methylsulfonyl)benzene
  • 1,2-Dimethyl-4-(methylsulfonyl)pyridine

Uniqueness

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

2,3-dimethyl-5-(methylsulfonylmethyl)imidazol-4-amine

InChI

InChI=1S/C7H13N3O2S/c1-5-9-6(4-13(3,11)12)7(8)10(5)2/h4,8H2,1-3H3

InChI Key

ZCQAPKQIACWOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)N)CS(=O)(=O)C

Origin of Product

United States

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